molecular formula C17H26N4O2 B2985214 N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxamide CAS No. 2034602-37-2

N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxamide

Cat. No. B2985214
M. Wt: 318.421
InChI Key: PMZJLCYKEFZYAM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives, such as N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxamide, is an important task in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines has been a focus of many research studies . Specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds, like N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxamide, represent one of the most important synthetic medicinal blocks for drug construction .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction is used in the synthesis of many organic compounds, including piperidine derivatives . The success of the SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Scientific Research Applications

Synthesis and Applications in Polymer Chemistry

Research has explored the synthesis of polyamides containing uracil and adenine, utilizing diamines such as piperazine. These polyamides, with molecular weights ranging from 1000 to 5000, are notable for their solubility in water and potential applications in polymer chemistry (Hattori & Kinoshita, 1979).

Development of Antimyotonic Agents

A study focused on the design and synthesis of conformationally restricted analogues of tocainide, including compounds with piperidine structures. These were found to be potent skeletal muscle sodium channel blockers, indicating potential in the development of antimyotonic agents (Catalano et al., 2008).

Antiviral Properties

Research involving N-methylpiperazine for preparing piperazine-based unsymmetrical bis-ureas has shown interesting antiviral properties. These compounds are significant in therapeutic applications for various viral infections (El‐Faham et al., 2008).

Allosteric Modulation of CB1

A study on indole-2-carboxamides, which include piperidine derivatives, identified key structural requirements for allosteric modulation of the CB1 cannabinoid receptor. This research provides insights into the design of potent CB1 allosteric modulators (Khurana et al., 2014).

Anticonvulsant Activity

Various piperidinecarboxamide analogues have been synthesized and evaluated for their anticonvulsant activity. This research is crucial in the development of new treatments for seizures (Ho et al., 2001).

Antimicrobial and Antifungal Properties

Water-soluble polycarbodiimides, decorated with piperazine, have been studied for their antimicrobial and antifungal properties. These compounds show promise in biomedical applications, particularly in antifungal treatments (De Silva et al., 2021).

Organic Hydrogen Storage

Research on substituted piperidines for reversible organic hydrogen storage demonstrates the potential of these compounds in hydrogen-powered fuel cells. The study highlights structural features that facilitate catalytic dehydrogenation, important for energy storage applications (Cui et al., 2008).

Hypoglycemic Properties

A study of hypoglycemic benzoic acid derivatives, including piperidine derivatives, investigated their structure-activity relationships. This research contributes to the understanding of hypoglycemic agents and their potential in treating type 2 diabetes (Grell et al., 1998).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, like N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxamide, is an important task of modern organic chemistry . The future directions in this field may include the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name

N,N-dimethyl-4-[[(2-methylphenyl)carbamoylamino]methyl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O2/c1-13-6-4-5-7-15(13)19-16(22)18-12-14-8-10-21(11-9-14)17(23)20(2)3/h4-7,14H,8-12H2,1-3H3,(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZJLCYKEFZYAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxamide

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